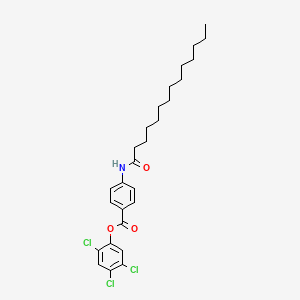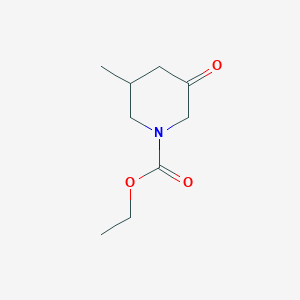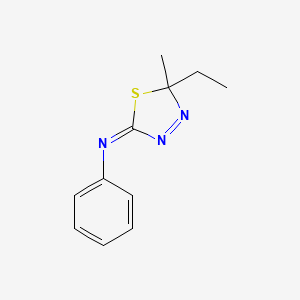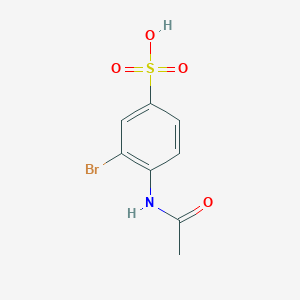
4-Acetamido-3-bromobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-3-bromobenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with an acetamido group, a bromine atom, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-3-bromobenzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination to introduce a bromine atom at the meta position.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonic acid group
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-3-bromobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and sulfonic acid groups.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Sulfonation: SO3/H2SO4
Reduction: H2/Pd
Acetylation: Ac2O/Pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
4-Acetamido-3-bromobenzene-1-sulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-acetamido-3-bromobenzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the acetamido group can participate in hydrogen bonding and hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzenesulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromobenzenesulfonic acid: Lacks the acetamido group, affecting its hydrogen bonding capabilities.
4-Acetamido-3-chlorobenzene-1-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Acetamido-3-bromobenzene-1-sulfonic acid is unique due to the presence of both the acetamido and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
76382-56-4 |
|---|---|
Formule moléculaire |
C8H8BrNO4S |
Poids moléculaire |
294.12 g/mol |
Nom IUPAC |
4-acetamido-3-bromobenzenesulfonic acid |
InChI |
InChI=1S/C8H8BrNO4S/c1-5(11)10-8-3-2-6(4-7(8)9)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
XRAQXBJSJBTHGD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
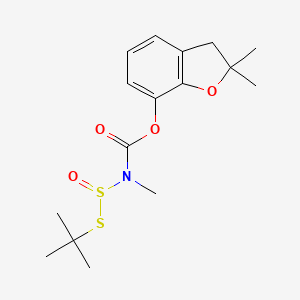
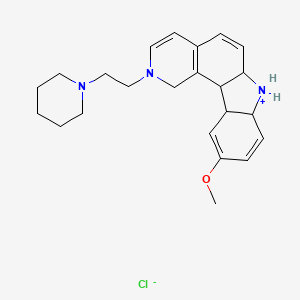
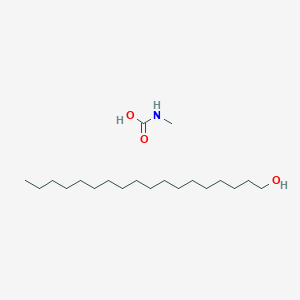

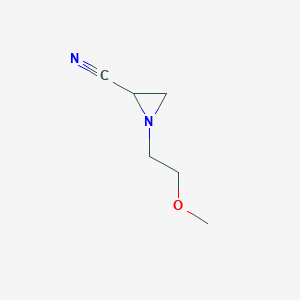
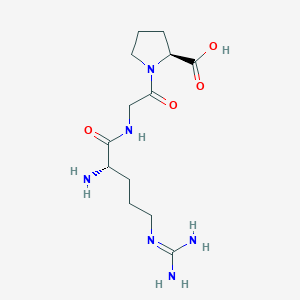
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
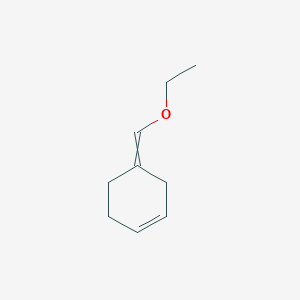
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
